Defluoro Paroxetine, Hydrochloride
Overview
Description
Defluoro Paroxetine, Hydrochloride is an off-white to light tan solid . It is a drug impurity of Paroxetine, which is a selective serotonin reuptake inhibitor .
Synthesis Analysis
The synthesis of paroxetine and the possibility to prepare derivatives with a specific substitution pattern is an attractive topic for medicinal chemists engaged in neurosciences research . Most of the methods allowed to prepare paroxetine in 4-9 steps with an overall yield of 9-66% . Despite the progress made in this area, there is still room for improvement, searching for new eco-friendly and sustainable synthetic alternatives .Molecular Structure Analysis
The molecular formula of Defluoro Paroxetine, Hydrochloride is C19H22ClNO3 . The molecular weight is 347.8 g/mol . The IUPAC name is (3 S ,4 R )-3- (1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine;hydrochloride .Chemical Reactions Analysis
Paroxetine interacts with several molecular targets . The central point of the review is focused on the pharmacodynamic analysis based on the molecular mechanism of binding paroxetine to various therapeutic targets .Physical And Chemical Properties Analysis
Defluoro Paroxetine, Hydrochloride is an off-white to light tan solid . The molecular weight is 347.8 g/mol .Scientific Research Applications
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Scientific Field: Psychiatry
- Application : Paroxetine is a medication used to treat depression, anxiety disorders, and obsessive-compulsive disorder (OCD).
- Method of Application : Paroxetine is administered orally and is used off-label in children and adolescents .
- Results or Outcomes : Paroxetine has shown promising therapeutic effects in the treatment of depression, anxiety disorders, and OCD .
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Scientific Field: Microbiology
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Scientific Field: Gynecology
- Application : Paroxetine has been approved by the FDA for the treatment of menopausal hot flushes .
- Method of Application : Paroxetine is a selective serotonin-reuptake inhibitor and is taken at bedtime .
- Results or Outcomes : The FDA approval indicates that Paroxetine has shown effectiveness in treating menopausal hot flushes .
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Scientific Field: Proteomics
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Scientific Field: Oncology
- Application : Paroxetine is a strong inhibitor of the cytochrome P-450 CYP2D6 enzyme, which converts tamoxifen into endoxifen, a metabolite that contributes substantially to the pharmacologic activity .
- Results or Outcomes : The outcomes of this application would depend on the specific research being conducted .
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Scientific Field: Proteomics
Safety And Hazards
When handling Defluoro Paroxetine, Hydrochloride, personal protective equipment/face protection should be worn. Ensure adequate ventilation. Avoid getting it in eyes, on skin, or on clothing. Avoid ingestion and inhalation. Avoid dust formation. Keep containers tightly closed in a dry, cool, and well-ventilated place .
Future Directions
properties
IUPAC Name |
(3S,4R)-3-(1,3-benzodioxol-5-yloxymethyl)-4-phenylpiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3.ClH/c1-2-4-14(5-3-1)17-8-9-20-11-15(17)12-21-16-6-7-18-19(10-16)23-13-22-18;/h1-7,10,15,17,20H,8-9,11-13H2;1H/t15-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYKTAGGMBYJOB-NBLXOJGSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@H]([C@@H]1C2=CC=CC=C2)COC3=CC4=C(C=C3)OCO4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Defluoro Paroxetine, Hydrochloride | |
CAS RN |
1394842-91-1 | |
Record name | Desfluoroparoxetine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394842911 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DESFLUOROPAROXETINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R98U3D63SJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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